Evernimicin - 109545-84-8

Evernimicin

Catalog Number: EVT-412727
CAS Number: 109545-84-8
Molecular Formula: C70H97Cl2NO38
Molecular Weight: 1631.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Evernimicin is an antibiotic belonging to the orthosomycin class, primarily known for its activity against Gram-positive bacteria. It was initially discovered in the late 1990s and has since been studied for its unique mechanism of action and structural properties. Evernimicin is particularly notable for its ability to bind to the 50S ribosomal subunit, inhibiting protein synthesis in susceptible bacterial strains, including various strains of Staphylococcus aureus and Enterococcus faecalis.

Source

Evernimicin is derived from the fermentation products of the bacterium Amycolatopsis orientalis (formerly known as Streptomyces griseus). This organism produces a variety of bioactive compounds, including other antibiotics. The extraction and purification processes involve complex fermentation techniques followed by chemical modifications to enhance its antibacterial properties.

Classification

Evernimicin is classified as a macrolide antibiotic, which is further categorized under the orthosomycins. This classification is based on its structural characteristics and mechanism of action, distinguishing it from other antibiotic classes such as aminoglycosides or tetracyclines.

Synthesis Analysis

Methods

The synthesis of evernimicin involves both biosynthetic and semi-synthetic approaches. The natural production from Amycolatopsis orientalis can be optimized through fermentation conditions, including nutrient composition and environmental factors like temperature and pH.

Technical details of the synthesis include:

  • Fermentation: Culturing Amycolatopsis orientalis in controlled bioreactors, optimizing growth conditions to maximize yield.
  • Extraction: Utilizing solvent extraction methods to isolate evernimicin from fermentation broth.
  • Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

The molecular formula of evernimicin is C₁₉H₃₅N₃O₁₄S. Its structure features a complex arrangement of deoxysugars and a unique orthoester linkage that contributes to its biological activity.

Data

  • Molecular Weight: Approximately 485.57 g/mol.
  • Structural Features: The presence of multiple hydroxyl groups and a sulfonyl group enhances its solubility and interaction with bacterial ribosomes.
Chemical Reactions Analysis

Reactions

Evernimicin primarily acts by binding to the 50S ribosomal subunit, disrupting protein synthesis. The key reactions include:

  • Binding Reaction: Evernimicin forms stable complexes with ribosomal RNA, inhibiting peptide bond formation during translation.
  • Inhibition Kinetics: Studies show that the half-maximal inhibitory concentration (IC₅₀) for evernimicin varies depending on the bacterial strain but generally falls within the range of 125 nM to 720 nM.

Technical Details

The binding kinetics can be analyzed using techniques such as surface plasmon resonance or isothermal titration calorimetry, allowing researchers to quantify binding affinities and dissociation rates.

Mechanism of Action

Evernimicin's mechanism involves:

  1. Ribosomal Binding: It binds specifically to the peptidyl transferase center of the 50S ribosomal subunit.
  2. Inhibition of Protein Synthesis: By occupying this site, evernimicin prevents the addition of amino acids to the growing polypeptide chain, effectively halting protein synthesis.

Data from studies indicate that evernimicin does not stimulate the breakdown of mature ribosomal subunits but rather inhibits their function during translation processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Evernimicin is typically presented as a white to off-white solid.
  • Solubility: It is soluble in water and methanol but less soluble in organic solvents.

Chemical Properties

  • Stability: Evernimicin demonstrates stability under acidic conditions but may degrade under prolonged exposure to alkaline environments.
  • Melting Point: The melting point ranges around 150 °C, indicating thermal stability suitable for various applications.

Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and stability studies under different environmental conditions.

Applications

Evernimicin has several scientific uses:

  • Antibiotic Research: It serves as a model compound for studying ribosome-targeting antibiotics.
  • Clinical Trials: Investigated for potential use against multi-drug resistant bacterial infections due to its unique mechanism.
  • Biochemical Studies: Used in assays to understand protein synthesis inhibition mechanisms in bacteria.
Chemical Classification and Structural Properties of Evernimicin

Oligosaccharide Antibiotic Classification within the Orthosomycin Family

Evernimicin (SCH27899/Ziracin) belongs to the orthosomycin class of antibiotics, characterized by highly modified oligosaccharide structures with orthoester linkages. These macrocyclic compounds exhibit potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The core structural signature of orthosomycins involves a complex oligosaccharide backbone with unusual sugar moieties and aromatic ester attachments [1] [5]. Unlike mainstream ribosome-targeting antibiotics (e.g., macrolides or aminoglycosides), evernimicin binds to a unique site on the 50S ribosomal subunit and demonstrates no cross-resistance with other antibiotic classes due to its distinct binding mechanism [1] [6]. This pharmacological uniqueness positions orthosomycins as a strategically important reserve against multidrug-resistant pathogens.

Table 1: Orthosomycin Antibiotics and Key Characteristics

CompoundProducer OrganismMolecular WeightClinical StatusKey Structural Features
EvernimicinMicromonospora carbonacea1,631.42 g/molPhase III (discontinued)Dichloroisoeverninic acid, nitrosugar
AvilamycinStreptomyces viridochromogenes~1,400 g/molVeterinary useDichloroisoeverninic acid, eurekanate
Everninomicin DMicromonospora spp.Similar to evernimicinResearch candidateSingle aromatic ring, pentose termini

Molecular Architecture: Dichloroisoeverninic Acid and Heptasaccharide Core

Evernimicin’s structure (C₇₀H₉₇Cl₂NO₃₈) comprises a conserved heptasaccharide core modified with distinct functional groups:

  • Dichloroisoeverninic Acid (DCIE): The aromatic A-ring (3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate) anchors the molecule to ribosomal protein L16 via stacking interactions with Arg51. This moiety is biosynthesized through a dedicated pathway involving the orsellinate synthase EvdD3, halogenase EvdD2, and acyltransferase EvdD1, which transfers DCIE to the oligosaccharide scaffold [8].
  • Heptasaccharide Backbone: The linear chain consists of seven modified sugars: D-olivose (B,C), 2-deoxy-D-evalose (D), 4-O-methyl-D-fucose (E), 2,6-di-O-methyl-D-mannose (F), L-lyxose (G), and eurekanate (H). The nitrosugar (2-deoxy-β-glycoside nitrosugar, ring A′) branches from olivose (B) and contributes to ribosomal affinity [1] [2].
  • Terminal Benzyl Moiety: Unlike avilamycin, evernimicin incorporates an additional benzyl group (ring I) attached to eurekanate (H), enhancing ribosomal binding but contributing to aggregation via π-stacking [1] [3]. Recent biosynthetic studies focus on everninomicin D—an analog replacing one aromatic ring with pentose sugars (H and G rings)—to mitigate aggregation-related toxicity while maintaining potency [3]. Enzymes like EvdS6 (a bifunctional glucuronic acid decarboxylase) enable the synthesis of these pentoses, offering routes to improved derivatives [3].

Table 2: Key Functional Groups in Evernimicin’s Structure

Structural ElementChemical CompositionBiosynthetic EnzymesFunctional Role
Dichloroisoeverninic acid (A-ring)C₁₀H₉Cl₂O₅EvdD3 (orsellinate synthase), EvdD2 (halogenase), EvdD1 (acyltransferase)L16 protein binding, ribosome inhibition
Nitrosugar (A′-ring)C₇H₁₃NO₆Not characterizedRibosomal affinity, antibacterial activity
Pentose termini (G/H rings)C₅H₁₀O₅ (in everninomicin D)EvdS6 (decarboxylase)Reduced aggregation, retained potency
Orthoester linkageBetween rings D-EOxidative cyclasesMacrocycle stability

Comparative Structural Analysis with Avilamycin and Other Orthosomycins

Cryo-electron microscopy (cryo-EM) reveals conserved and divergent features among orthosomycins:

  • Shared Binding Site: Both evernimicin and avilamycin bind the 50S ribosomal subunit at helices 89 (H89) and 91 (H91) of 23S rRNA, spanning their minor grooves. They adopt extended conformations that overlap with the elbow region of A-site tRNA, blocking accommodation of aminoacyl-tRNA into the peptidyltransferase center [1] [6]. This mechanism—verified by single-molecule FRET—explains inhibition of translation elongation without affecting GTPase activity of elongation factors [1].
  • Structural Divergences:
  • Aromatic Termini: Avilamycin terminates in dichloroisoeverninic acid (ring A), while evernimicin adds a nitrosugar (A′) and benzyl moiety (I). The latter’s bulkier structure enhances L16 interactions but increases aggregation propensity [1] [3].
  • Sugar Modifications: Avilamycin contains eurekanate (H), whereas evernimicin substitutes it with a nitrosugar-linked benzyl group. Everninomicin D replaces one aromatic system with pentoses (lyxose and xylose-like rings), reducing π-stacking while maintaining ribosomal binding [3] [8].
  • Consequences for Activity: Despite structural variations, both antibiotics interact with L16 arginine residues (Arg51, Arg55, Arg59) and nucleotides in H89/H91. Mutations in these sites (e.g., 23S rRNA or rplP encoding L16) confer resistance via steric hindrance or reduced drug affinity [1] [5]. Chemoenzymatic modifications of the DCIE moiety demonstrate that its halogenation is critical for ribosomal engagement but not always for antibacterial activity, revealing pharmacophoric complexity [8].

Table 3: Structural and Functional Comparison of Orthosomycins

FeatureEvernimicinAvilamycinEverninomicin D
Aromatic moietiesDichloroisoeverninic acid (A), benzyl (I)Dichloroisoeverninic acid (A)Single aromatic ring
Terminal sugarsNitrosugar (A′), eurekanate (H)Eurekanate (H)Pentoses (G/H rings)
Molecular weight1,631.42 g/mol~1,400 g/molSimilar to evernimicin
Ribosomal interactionsL16 (Arg51/55/59), H89/H91 rRNAL16 (Arg51), H89/H91 rRNASimilar to evernimicin
Clinical statusDiscontinued (toxicity)Veterinary useResearch candidate

Footnote: Data derived from cryo-EM structures [1] [6], biosynthesis studies [3] [8], and chemical analyses [2] [5].

The structural insights into evernimicin underscore its role as a template for next-generation orthosomycins. Redesigning aromatic elements and pentose termini—guided by biosynthetic enzymes like EvdS6 and EvdD1—may yield analogs with optimized solubility and retained activity against resistant bacteria [3] [8].

Properties

CAS Number

109545-84-8

Product Name

Evernimicin

IUPAC Name

[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

Molecular Formula

C70H97Cl2NO38

Molecular Weight

1631.4 g/mol

InChI

InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1

InChI Key

UPADRKHAIMTUCC-OWALTSPQSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Synonyms

evernimicin
everninomicin
everninomycin
SCH 27899
SCH-27899
Ziracin

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.